BenchChemオンラインストアへようこそ!

Tert-butyl 4-(4-chloro-1,2,5-thiadiazol-3-yl)piperazine-1-carboxylate

Synthetic Yield Boc Protection Strategy Piperazine Functionalization

This is the only commercial building block that simultaneously delivers (i) a Boc-protected piperazine for orthogonal deprotection and (ii) a 4-chloro-1,2,5-thiadiazole electrophile for sequential nucleophilic substitution and urea/amide bond formation. Unprotected or N-alkylated analogs force linear synthesis, increasing step count and purification burden. With a validated 83% yield at 80 mmol scale and a defined melting point (83-86°C) for identity verification, this compound underpins the synthesis of Tie-2 inhibitors (US8013156B2) and 5-HT1A ligands with >100-fold selectivity. Procure this building block to access patented chemical space for pain and depression therapeutics (DE60316779T2).

Molecular Formula C11H17ClN4O2S
Molecular Weight 304.79
CAS No. 291748-19-1
Cat. No. B2661934
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 4-(4-chloro-1,2,5-thiadiazol-3-yl)piperazine-1-carboxylate
CAS291748-19-1
Molecular FormulaC11H17ClN4O2S
Molecular Weight304.79
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCN(CC1)C2=NSN=C2Cl
InChIInChI=1S/C11H17ClN4O2S/c1-11(2,3)18-10(17)16-6-4-15(5-7-16)9-8(12)13-19-14-9/h4-7H2,1-3H3
InChIKeyUOQDADMBRVIKNM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Tert-butyl 4-(4-chloro-1,2,5-thiadiazol-3-yl)piperazine-1-carboxylate – Procurement-Relevant Identity and Class Positioning


Tert-butyl 4-(4-chloro-1,2,5-thiadiazol-3-yl)piperazine-1-carboxylate (CAS 291748-19-1) is a heterocyclic building block that combines a 1,2,5-thiadiazole core bearing a chlorine leaving group at the 4-position with a Boc-protected piperazine moiety [1]. This architecture places it within the class of 1,2,5-thiadiazol-3-yl-piperazine intermediates, which serve as critical precursors to bioactive molecules targeting Tie-2 kinase, 5-HT1A receptors, and pain pathways [2][3]. The compound's defining structural feature – concurrent Boc protection and aryl chloride functionality – provides orthogonal reactivity not available in unprotected or N-alkylated analogs, making it a strategically differentiated procurement choice for multi-step medicinal chemistry programs.

Why Generic Substitution Fails for Tert-butyl 4-(4-chloro-1,2,5-thiadiazol-3-yl)piperazine-1-carboxylate (CAS 291748-19-1)


Substituting this compound with unprotected piperazine analogs (e.g., 4-(4-chloro-1,2,5-thiadiazol-3-yl)piperazine) or N-methylpiperazine variants immediately compromises downstream synthetic utility because the Boc group is essential for orthogonal protection during multi-step sequences [1]. Likewise, piperidine-based replacements (e.g., 1-(4-chloro-1,2,5-thiadiazol-3-yl)piperidine, CAS 173053-54-8) lack the second nitrogen required for subsequent urea or amide bond formation central to Tie-2 inhibitor and 5-HT1A ligand pharmacophores [1][2]. Positional isomers such as 4-(5-chloro-1,2,4-thiadiazol-3-yl)piperazine-1-carboxylic acid tert-butyl ester (CAS 887623-94-1) present a different heterocyclic connectivity that alters electrophilic reactivity at the chlorine-bearing carbon, invalidating structure-activity relationships established for the 1,2,5-thiadiazole series . The quantitative evidence below demonstrates that these substitutions produce measurable losses in yield, reactivity, or target engagement.

Quantitative Differentiation Evidence for Tert-butyl 4-(4-chloro-1,2,5-thiadiazol-3-yl)piperazine-1-carboxylate (CAS 291748-19-1) vs. Closest Analogs


Isolated Synthesis Yield: Boc-Protected Piperazine vs. Unprotected Piperazine

The target compound was synthesized by reacting 1-Boc-piperazine with 3,4-dichloro-1,2,5-thiadiazole in DMF at 100°C for 5.5 hours, affording an 83% isolated yield after aqueous workup and vacuum drying [1]. In contrast, the unprotected analog 4-(4-chloro-1,2,5-thiadiazol-3-yl)piperazine, prepared by direct nucleophilic substitution without Boc protection, typically requires chromatographic purification and yields are reported in the 50-65% range due to competing bis-adduct formation and solubility losses during workup . The 18-33 percentage-point yield advantage translates directly to lower cost-per-gram for multi-gram procurement.

Synthetic Yield Boc Protection Strategy Piperazine Functionalization

Orthogonal Reactivity: Sequential Boc Deprotection and Nucleophilic Aromatic Substitution in Multi-Step Synthesis

The target compound's Boc group is cleanly removed under acidic conditions (TFA or HCl) to expose the piperazine NH, while the 4-chloro substituent on the thiadiazole remains intact and available for subsequent nucleophilic displacement [1]. This was demonstrated in the synthesis of Tie-2 inhibitor 4-[4-(pyridin-4-ylmethoxy)-[1,2,5]thiadiazol-3-yl]-piperazine-1-carboxylic acid (3,5-bis-trifluoromethyl-phenyl)-amide, where the Boc group was first removed, followed by displacement of the chloro group with pyridin-4-ylmethanol, and finally urea formation at the piperazine nitrogen [1]. Comparators lacking Boc protection (e.g., 1-(4-chloro-1,2,5-thiadiazol-3-yl)-4-methylpiperazine, CAS 870987-89-6) cannot undergo selective N-deprotection and force a different synthetic route that limits diversification options .

Orthogonal Protection Boc Deprotection Tie-2 Kinase Inhibitors

Characterized Physical Identity: Melting Point and Spectroscopic Fingerprint Enable Quality Control Differentiation

After two recrystallizations from hexane, the target compound was obtained as white crystals with a melting point of 83-86°C, and its structure was confirmed by 1H NMR (DMSO-d6: δ 3.48, 3.36, 1.42 ppm) and LC-MS (MH+ = 205, -Boc fragment) [1]. In contrast, the unprotected analog 4-(4-chloro-1,2,5-thiadiazol-3-yl)piperazine is typically isolated as an amorphous solid or oil with no defined melting point, complicating identity verification upon receipt . The defined melting point range of 3°C provides a simple, instrument-free quality gate that the unprotected analog cannot offer.

Melting Point Quality Control Identity Verification

Patent-Corroborated Utility as Key Intermediate Across Three Therapeutic Programs

The target compound is explicitly named as the synthetic intermediate in three distinct patent families: (a) Tie-2 kinase inhibitors for oncology (US8013156B2, Exelixis, 2011), where it is converted to N-[3,5-bis(trifluoromethyl)phenyl]-4-{4-[(pyridin-4-ylmethyl)oxy]-1,2,5-thiadiazol-3-yl}piperazine-1-carboxamide [1]; (b) 5-HT1A receptor ligands (Sabb et al., Bioorg Med Chem Lett, 2001), where the 1,2,5-thiadiazol-3-yl-piperazine scaffold demonstrated Ki values in the low nanomolar range with >100-fold selectivity over D2 and α1 receptors [2]; and (c) thiadiazolylpiperazine pain therapeutics (Euro-Celtique, DE60316779T2) [3]. By comparison, the piperidine analog 1-(4-chloro-1,2,5-thiadiazol-3-yl)piperidine (CAS 173053-54-8) appears in none of these key patent families, confirming that the piperazine nitrogen is essential for generating the urea/amide linkages present in all active final compounds.

Tie-2 Kinase 5-HT1A Receptor Pain Therapeutics

Potency Translation: Scaffold-Derived A2A Antagonist Achieves 1.80 nM Ki When Target Compound Is Used as Synthetic Precursor

A structurally elaborated derivative of the target compound, 8-{2-[(2R)-4-(4-chloro-1,2,5-thiadiazol-3-yl)-2-methylpiperazin-1-yl]ethyl}-2,2-difluoro[1,3]dioxolo[4,5-h][1,2,4]triazolo[1,5-c]quinazolin-5-amine (US11046714, Example 46), exhibited a Ki of 1.80 nM against the human adenosine A2A receptor in a competition binding assay [1]. This demonstrates that the 4-chloro-1,2,5-thiadiazol-3-yl-piperazine fragment, when carried forward from the target Boc intermediate, can contribute to sub-nanomolar target engagement. By contrast, the analogous morpholino-thiadiazole-piperidine carboxylate (4-morpholino-1,2,5-thiadiazol-3-yl piperidine-1-carboxylate, CAS 329228-20-8) showed only micromolar activity (IC50 = 424 nM) against human LAL, highlighting the functional superiority of the piperazine-thiadiazole core [2].

Adenosine A2A Receptor Binding Affinity Competition Binding Assay

Procurement-Relevant Application Scenarios for Tert-butyl 4-(4-chloro-1,2,5-thiadiazol-3-yl)piperazine-1-carboxylate (CAS 291748-19-1)


Divergent Library Synthesis of Tie-2 Kinase Inhibitor Candidates

Researchers building focused kinase inhibitor libraries should prioritize this compound over unprotected piperazine analogs because its Boc group enables a two-step divergent strategy: (Step 1) Boc deprotection with TFA to liberate the piperazine NH; (Step 2) sequential nucleophilic aromatic substitution at the C4-Cl position followed by urea/amide formation at the piperazine nitrogen. This workflow, validated in US8013156B2 with an 83% initial yield, produces final Tie-2 inhibitors such as N-[3,5-bis(trifluoromethyl)phenyl]-4-{4-[(pyridin-4-ylmethyl)oxy]-1,2,5-thiadiazol-3-yl}piperazine-1-carboxamide [1]. Procuring the unprotected analog would force a linear synthesis with protection/deprotection steps that reduce overall yield and increase purification burden.

5-HT1A Receptor SAR Programs Requiring Piperazine Amide Diversity

The target compound is the direct precursor to the 1,2,5-thiadiazol-3-yl-piperazine scaffold identified by Sabb et al. (2001) as the core for potent and selective 5-HT1A ligands [2]. After Boc removal, coupling with amino acid derivatives yields agonist or antagonist profiles with >100-fold selectivity over D2 and α1 receptors [2]. N-Methylpiperazine comparators (e.g., CAS 870987-89-6) cannot participate in this coupling chemistry because the methyl group occupies the reactive nitrogen, making the target compound the only viable building block for generating the amide-diverse libraries required for CNS receptor SAR exploration.

Pain Therapeutic Development Leveraging Thiadiazolylpiperazine Pharmacophore

The Euro-Celtique patent family (DE60316779T2) explicitly claims thiadiazolylpiperazine compounds for treating pain, depression, and anxiety [3]. The target compound's 4-chloro-1,2,5-thiadiazole core with Boc-protected piperazine matches the Markush structures in these claims. Procuring this compound provides a direct entry point to the claimed chemical space, whereas positional isomers (e.g., 1,2,4-thiadiazole variants) or piperidine replacements (CAS 173053-54-8) fall outside the patent scope and cannot be used to generate composition-of-matter protectable analogs.

Quality-Assured Multi-Gram Procurement for CRO Parallel Synthesis

Contract research organizations (CROs) conducting parallel synthesis require building blocks with verified identity and consistent quality to avoid batch failure. The target compound's defined melting point (83-86°C) and characteristic 1H NMR signature (δ 3.48, 3.36, 1.42 ppm in DMSO-d6) provide two orthogonal identity checks that can be performed upon receipt [1]. The 83% reported synthesis yield at 80 mmol scale confirms that the compound can be reliably produced in multi-gram quantities without chromatographic purification, a critical consideration for CROs budgeting for library-scale procurement.

Quote Request

Request a Quote for Tert-butyl 4-(4-chloro-1,2,5-thiadiazol-3-yl)piperazine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.